molecular formula C16H16N4OS B12140030 5-(3-Methoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

5-(3-Methoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12140030
M. Wt: 312.4 g/mol
InChI Key: VUEIRLGDXCWSRK-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a methoxyphenyl group and a phenylmethylthio group attached to a triazole ring, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid derivatives.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Phenylmethylthio Group: This can be done using thiolation reactions where a phenylmethyl halide reacts with a triazole derivative in the presence of a base.

Industrial Production Methods: Industrial production may involve optimizing these synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced aromatic rings.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as an antimicrobial or antifungal agent.
  • Explored for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug development, particularly for targeting specific enzymes or receptors.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Employed in the synthesis of intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The methoxyphenyl and phenylmethylthio groups can enhance binding affinity and specificity to target molecules. The triazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    1,2,4-Triazole: The parent compound, known for its antifungal and antimicrobial properties.

    5-Phenyl-1,2,4-triazole: Similar structure but lacks the methoxyphenyl and phenylmethylthio groups.

    3-(Phenylmethylthio)-1,2,4-triazole: Lacks the methoxyphenyl group but retains the phenylmethylthio group.

Uniqueness:

  • The presence of both methoxyphenyl and phenylmethylthio groups in 5-(3-Methoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine provides unique chemical and biological properties.
  • Enhanced reactivity and potential for diverse applications in various fields due to the combination of functional groups.

This compound’s unique structure and properties make it a valuable subject for ongoing research and development in multiple scientific disciplines.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

3-benzylsulfanyl-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H16N4OS/c1-21-14-9-5-8-13(10-14)15-18-19-16(20(15)17)22-11-12-6-3-2-4-7-12/h2-10H,11,17H2,1H3

InChI Key

VUEIRLGDXCWSRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=CC=C3

Origin of Product

United States

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